molecular formula C13H12O2 B1372519 3-Allyl-4-(2-propyn-1-yloxy)benzaldehyde CAS No. 915922-32-6

3-Allyl-4-(2-propyn-1-yloxy)benzaldehyde

Cat. No.: B1372519
CAS No.: 915922-32-6
M. Wt: 200.23 g/mol
InChI Key: JYGAJLCRMLQGKX-UHFFFAOYSA-N
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Description

3-Allyl-4-(2-propyn-1-yloxy)benzaldehyde, also known as APB, is an organic compound that belongs to the family of benzaldehydes. It has a molecular weight of 200.24 . The IUPAC name for this compound is 3-allyl-4-(2-propynyloxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O2/c1-3-5-12-9-11 (10-14)6-7-13 (12)15-8-4-2/h2-3,6-7,9-10H,1,5,8H2 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Catalytic Applications

  • Lanthanide–Surfactant-Combined Catalysts : Metal–surfactant-combined catalysts, involving lanthanide(III) and copper(II) salts, have shown efficient allylation of benzaldehyde in water, indicating potential catalytic applications for 3-Allyl-4-(2-propyn-1-yloxy)benzaldehyde (Deleersnyder et al., 2008).

Chemical Synthesis

  • Regio- and Stereo-Selectivity in Reactions : Aryl allyl sulfides show regio- and stereo-selectivity when reacted with benzaldehyde, which may have implications for the selectivity in reactions involving this compound (Ridley, 1980).
  • Asymmetric Construction of Quaternary Centers : The asymmetric allylation involving benzaldehyde can be essential for synthesizing compounds with quaternary centers, potentially relevant for the synthesis of analogs or derivatives of this compound (Denmark & Fu, 2002).
  • Intramolecular Cycloadditions : The study on intramolecular 1,3-dipolar cycloadditions of aromatic aldehyde azines may provide insights into reactions involving similar structures as this compound (Mathur & Suschitzky, 1975).

Mechanistic Studies

  • Mechanistic Studies of Allylstannation : Research on the B(C(6)F(5))(3) catalyzed allylstannation of benzaldehyde provides mechanistic insights that could be applicable to reactions involving this compound (Blackwell et al., 2002).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-prop-2-enyl-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h2-3,6-7,9-10H,1,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGAJLCRMLQGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651075
Record name 3-(Prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-32-6
Record name 3-(2-Propen-1-yl)-4-(2-propyn-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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